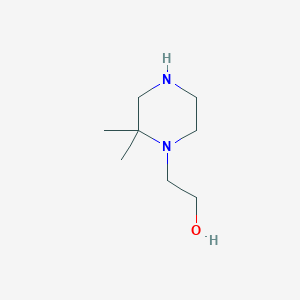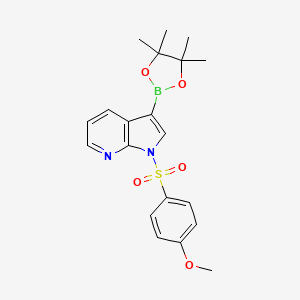
2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1498903-35-7 . It has a molecular weight of 158.24 and its IUPAC name is 2-(2,2-dimethyl-1-piperazinyl)ethanol .
Molecular Structure Analysis
The molecular formula of “2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol” is C8H18N2O . The InChI code for this compound is 1S/C8H18N2O/c1-8(2)7-9-3-4-10(8)5-6-11/h9,11H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol” is oil . It has a predicted boiling point of 252.8±20.0 °C and a predicted density of 0.947±0.06 g/cm3 . The predicted pKa value is 14.96±0.10 .Aplicaciones Científicas De Investigación
Molecular Structure and Coordination Chemistry
Research has explored the synthesis and structural characterization of compounds involving piperazine derivatives. For instance, the study of the molecular structure of tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N')) palladium(II)) exemplifies the application of piperazine derivatives in understanding complex coordination chemistry and molecular structures, highlighting the formation of a 21-membered trimetallic macrocycle with D3 symmetry, which may have implications for catalysis or materials science (Baker et al., 1995).
Antimicrobial Agents
The synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives as potential antimicrobial agents demonstrates the role of piperazine derivatives in pharmaceutical research. These compounds, synthesized with excellent yields, have shown potent activity against various microbial strains, indicating their significance in developing new antimicrobial drugs (Zaidi et al., 2021).
Crystal and Molecular Structures
Investigations into the crystal and molecular structures of complexes involving N,N'-dimethylpiperazine highlight the utility of piperazine derivatives in crystal engineering. For example, the formation of symmetric 1:2 complexes through strong O–H···N hydrogen bonds demonstrates the structural versatility of piperazine derivatives, which could influence the design of new materials or drugs (Yabuki et al., 1988).
Nonlinear Optics and Polymer Films
Piperazine-linked chromophores have been synthesized and characterized for applications in nonlinear optics, demonstrating the potential of piperazine derivatives in fabricating polymer films containing electric field-oriented chromophores. This research underscores the significance of piperazine derivatives in advancing materials science, particularly in developing materials with specific optical properties (Katz & Schilling, 1989).
Saccharin Salts and Supramolecular Chemistry
The synthesis and characterization of saccharin salts with heterocyclic bases, including piperazine derivatives, have contributed to the understanding of hydrogen-bonding supramolecular architectures. This research highlights the role of piperazine derivatives in supramolecular chemistry and the design of novel molecular assemblies (Sudhakar et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-dimethylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2)7-9-3-4-10(8)5-6-11/h9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNCZKGCUSCZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpiperazin-1-yl)ethan-1-ol | |
CAS RN |
1498903-35-7 |
Source


|
| Record name | 2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)
![2-hydroxy-N-(4-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2994555.png)


![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)


![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)
![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

